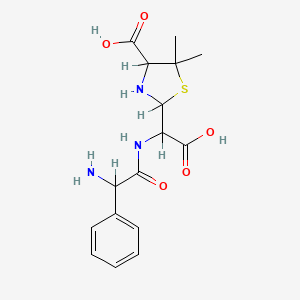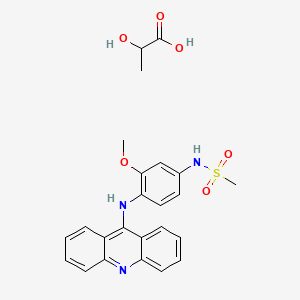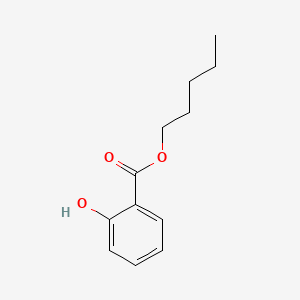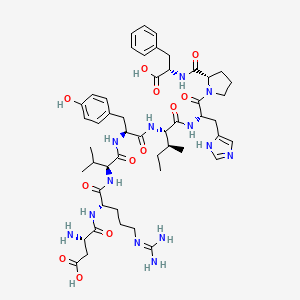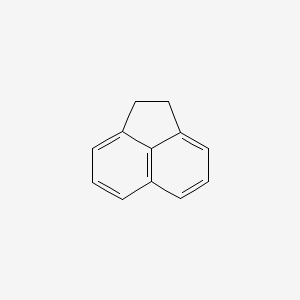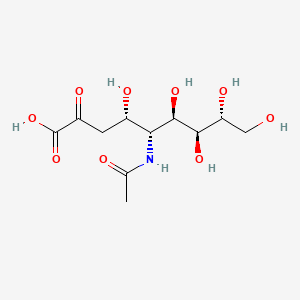![molecular formula C22H23N3O4S B1665018 2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide CAS No. 181821-99-8](/img/structure/B1665018.png)
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD-8717 is a bioactive compound with a molecular formula of C22H23N3O4S and a molecular weight of 425.5. It is widely used in life science-related research due to its significant biological activities .
Preparation Methods
The synthesis of AD-8717 involves several steps. The process begins with the condensation of 2-mercaptonicotinic acid with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone, yielding 2-[(2,4-dimethoxybenzyl)thio]nicotinic acid. This intermediate is then reacted with oxalyl chloride in dioxane to form the corresponding chloride. The chloride is subsequently condensed with 4-amino-2,6-dimethylpyridine N-oxide using triethylamine in tetrahydrofuran, resulting in 4-[2-[(2,4-dimethoxybenzyl)thio]nicotinoylamino]-2,6-dimethylpyridine N-oxide. The final steps involve the reduction of this compound with phosphorus trichloride in dichloromethane, followed by oxidation with m-chloroperbenzoic acid in dichloromethane .
Chemical Reactions Analysis
AD-8717 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction can be achieved using phosphorus trichloride in dichloromethane.
Scientific Research Applications
AD-8717 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an inhibitor in various biochemical assays and has been studied for its potential therapeutic effects in treating diseases such as cancer . The compound is also utilized in drug discovery and development processes, serving as a valuable tool for understanding biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of AD-8717 involves its interaction with specific molecular targets and pathways. As an inhibitor, it binds to target proteins, thereby modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
AD-8717 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include other inhibitors used in life science research, such as AD-8718 and AD-8719. These compounds share structural similarities but differ in their specific molecular interactions and biological effects .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
181821-99-8 |
|---|---|
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-14-10-17(11-15(2)24-14)25-21(26)19-6-5-9-23-22(19)30(27)13-16-7-8-18(28-3)12-20(16)29-4/h5-12H,13H2,1-4H3,(H,24,25,26) |
InChI Key |
PKZCOQYQGMAVLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)C)NC(=O)C2=C(N=CC=C2)S(=O)CC3=C(C=C(C=C3)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
141034-42-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD 5819 AD-5819 AS 5370 AS-5370 DAT 582 DAT-582 N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



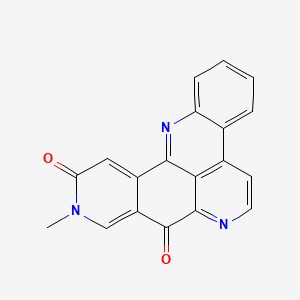

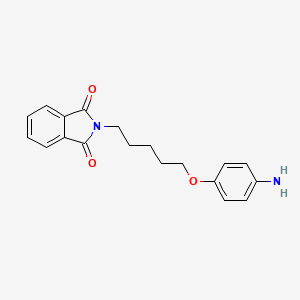
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
